1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine
Description
Structural Breakdown
The pyrazolo[3,4-d]pyrimidine core consists of a pyrazole ring fused to a pyrimidine ring at the 3 and 4 positions, respectively. The numbering follows IUPAC rules, where the pyrazole nitrogen is assigned position 1, and the pyrimidine ring positions are numbered sequentially. Substituents are prioritized based on their atomic numbers and positions relative to the fused system.
| Substituent | Position | Functional Group |
|---|---|---|
| Tert-butyl | N1 | Alkyl (bulky) |
| Chlorine | C4 and C6 | Halogen (electron-withdrawing) |
The 1H designation indicates a hydrogen atom bonded to the pyrazole nitrogen at position 1, while the absence of additional hydrogenation descriptors confirms the stability of the aromatic pyrimidine ring.
Key Structural Features
- Fused bicyclic system : Enhances planarity and conjugation, influencing electronic properties.
- Tert-butyl group : Provides steric bulk, potentially affecting solubility and receptor binding.
- Dichloro substitution : Introduces electron-withdrawing effects, modulating reactivity and biological activity.
CAS Registry Number and Molecular Formula Validation
The compound is registered under the CAS number 864292-49-9 , with the molecular formula C₉H₁₀Cl₂N₄ .
Molecular Weight and Structural Validation
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 245.11 g/mol | |
| Molecular Formula | C₉H₁₀Cl₂N₄ | |
| SMILES Code | CC(C)(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl |
The SMILES notation confirms the tert-butyl group at N1 and chlorine atoms at C4 and C6. The molecular weight aligns with the sum of atomic masses:
$$
\text{C}(12.01 \times 9) + \text{H}(1.008 \times 10) + \text{Cl}(35.45 \times 2) + \text{N}(14.01 \times 4) = 245.11 \, \text{g/mol}.
$$
Comparative Analysis with Related Pyrazolo[3,4-D]pyrimidine Derivatives
The compound’s structural analogs differ in substituents, which influence physicochemical and biological properties. Below is a comparative analysis of key derivatives:
| Compound | CAS Number | Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| This compound | 864292-49-9 | Tert-butyl (N1), Cl (C4, C6) | C₉H₁₀Cl₂N₄ | 245.11 g/mol |
| 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine | 864292-48-8 | Ethyl (N1), Cl (C4, C6) | C₇H₆Cl₂N₄ | 217.06 g/mol |
| 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine | 1415093-40-1 | Isobutyl (N1), Cl (C4, C6) | C₉H₁₀Cl₂N₄ | 245.11 g/mol |
| 1-(Tert-butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine | 1240528-60-2 | Tert-butyl (N1), Cl (C6) | C₉H₁₃ClN₄ | 212.68 g/mol |
Structural and Functional Implications
Substituent Variations
- Alkyl groups : Tert-butyl (bulky, lipophilic) vs. ethyl/isobutyl (moderate size, less steric hindrance).
- Chlorine positioning : Dichloro (C4/C6) enhances electron deficiency, critical for hydrogen bonding in biological targets.
Biological Relevance Pyrazolo[3,4-d]pyrimidine derivatives, including this compound, are explored as kinase inhibitors and anticancer agents due to their ability to interact with ATP-binding sites. The dichloro substitution may improve binding affinity through electrostatic interactions, while the tert-butyl group enhances metabolic stability.
Properties
IUPAC Name |
1-tert-butyl-4,6-dichloropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4/c1-9(2,3)15-7-5(4-12-15)6(10)13-8(11)14-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMSQBIJCSGTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174310 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864292-49-9 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864292-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Chlorination Using POCl3
A commonly used approach for synthesizing 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine derivatives involves:
- Starting from 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol , which undergoes chlorination using phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF) as a catalyst or solvent.
- The reaction is typically performed by heating the mixture at around 110°C for 6 hours.
- After completion, the reaction mixture is concentrated and then quenched with ice water to precipitate the chlorinated product.
- This method yields the 4,6-dichloro derivative with about 66% yield and high purity, confirmed by ^1H NMR spectroscopy.
This two-step process (cyclization followed by chlorination) is considered optimized for purity and yield.
One-Pot Synthesis Using POCl3 and Carboxylic Acids
In a more integrated approach, a one-pot synthesis has been reported where:
- 5-amino-N-substituted-1H-pyrazole-4-carbonitrile reacts with lower aliphatic carboxylic acids in the presence of POCl3.
- POCl3 acts both as a chlorinating reagent and an oxidant.
- The reaction proceeds via oxidation of the amino-pyrazole intermediate to a carboxamide, which then undergoes intramolecular cyclization and chlorination to form the pyrazolo[3,4-d]pyrimidine core.
- The N-substitution (such as tert-butyl) can be introduced by using the corresponding N-substituted pyrazole precursors.
- Reaction conditions typically involve refluxing for 2 hours, followed by neutralization and isolation of the product with yields reported up to 90%.
This method is advantageous due to its mild conditions, shorter reaction time, and high yield.
Alkylation of 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine
- After obtaining the 4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine core, alkylation at the N-1 position with a tert-butyl group can be achieved.
- This typically involves nucleophilic substitution reactions where the nitrogen atom is alkylated using tert-butyl halides or tert-butylating agents under basic conditions.
- Detailed protocols for this step are less frequently reported but follow standard N-alkylation procedures in heterocyclic chemistry.
Comparative Summary of Preparation Methods
Physical and Chemical Properties Relevant to Preparation
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-D]pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[3,4-D]pyrimidines with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include aryl or alkyl-substituted pyrazolo[3,4-D]pyrimidines.
Scientific Research Applications
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Key Comparison Points:
Substituent Effects on Reactivity: The tert-butyl group at N1 in the target compound introduces steric hindrance, which can slow down coupling reactions (e.g., Buchwald-Hartwig amination) compared to smaller substituents like isopropyl . Dichlorination at C4/C6 enhances electrophilicity, making these positions highly reactive for SNAr reactions. This contrasts with mono-chloro analogs (e.g., 1-(tert-butyl)-4-chloro derivative), which are less versatile in synthesis .
Physicochemical Properties: The tert-butyl group increases lipophilicity (predicted LogP ~3.0) compared to the non-alkylated parent compound (LogP 2.1) . This improves membrane permeability but may reduce aqueous solubility. Melting points vary significantly: The parent 4,6-dichloro compound melts at 173–175°C , while tert-butyl derivatives (e.g., 1-tert-butyl-6-chloro analog) are typically liquids or low-melting solids due to reduced crystallinity .
Pharmacological Potential: Halogenated analogs (e.g., 4,6-dichloro derivatives) are preferred in kinase inhibitor synthesis due to their ability to form covalent bonds with target proteins . Amino- or hydroxyl-substituted derivatives (e.g., 4-(phenylamino)-pyrazolo[3,4-d]pyrimidine) exhibit different binding modes, often targeting nucleotide-binding domains .
Biological Activity
Overview
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound known for its significant biological activity, particularly as an inhibitor of specific enzymes. Its structure includes a pyrazolo[3,4-D]pyrimidine core with tert-butyl and dichloro substituents, which enhance its stability and lipophilicity, making it a valuable compound in medicinal chemistry and related fields.
Target Enzymes
The primary target of this compound is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . It acts as a potent, reversible, ATP-competitive inhibitor of Src-family tyrosine kinases. This inhibition affects several downstream signaling pathways crucial for cell division and differentiation.
Biochemical Pathways
this compound influences the YDA-MKK4/MKK5-MPK3/MPK6 cascade , which is part of the signaling pathways activated by the RGF1-RGI ligand-receptor pair. The compound's ability to inhibit Src-family kinases leads to alterations in various cellular processes, including:
- Cell Signaling: Modulation of pathways involved in cellular communication.
- Gene Expression: Changes in transcription factors and subsequent gene regulation.
- Cellular Metabolism: Effects on metabolic pathways that influence cell growth and survival.
Pharmacokinetics
This compound is known to be cell-permeable, allowing it to effectively reach its targets within cells. Its pharmacokinetic properties make it suitable for further development in therapeutic applications.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-1-tert-butyl-3-(1ʹ-naphthyl)pyrazolo[3,4-D]pyrimidine | Amino and naphthyl group | Kinase inhibition |
| 1-Na PP1 | Different substituents | Src-family kinase inhibition |
The presence of tert-butyl and dichloro groups in this compound enhances its stability compared to other derivatives.
Q & A
Q. What are the common synthetic routes for 1-(tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine?
The synthesis typically involves multi-step reactions, starting with pyrazolo[3,4-d]pyrimidine core functionalization. A tert-butyl group is introduced via nucleophilic substitution or condensation reactions. For example:
- Step 1 : Chlorination of the pyrazolo[3,4-d]pyrimidine core using POCl₃ or PCl₅ to generate 4,6-dichloro intermediates .
- Step 2 : Alkylation with tert-butyl halides or tert-butyl carbamate derivatives under anhydrous conditions (e.g., dry acetonitrile or dichloromethane) to install the tert-butyl group at the N1 position .
- Key conditions : Reactions are often refluxed for 6–12 hours, followed by solvent evaporation and purification via recrystallization (e.g., acetonitrile/water mixtures) .
Q. How is the structural identity of this compound confirmed in academic research?
Structural characterization employs:
- X-ray crystallography : Resolves bond lengths, angles, and substituent positions (e.g., tert-butyl orientation) .
- Spectroscopy :
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 275.1) .
Advanced Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
SAR studies focus on modifying substituents to enhance biological activity:
- Core modifications : Replace chlorine at C4/C6 with amino, alkoxy, or thio groups to alter electronic properties .
- Substituent effects :
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4,6-Cl | Increases electrophilicity for kinase binding | |
| tert-Butyl (N1) | Improves pharmacokinetic stability | |
| 3-Hydroxyphenyl | Enhances solubility and H-bond interactions |
Q. How can contradictory data on biological activity be resolved?
Contradictions (e.g., antitumor vs. enzyme inhibition) may arise from assay conditions or target specificity. Strategies include:
- Dose-response assays : Validate activity across concentrations (e.g., IC₅₀ values for kinase inhibition vs. cytotoxicity) .
- Target profiling : Use kinase selectivity panels to identify off-target effects .
- Crystallographic studies : Resolve binding modes (e.g., ATP-binding pocket vs. allosteric sites) .
Q. What methodologies optimize reaction yields for derivatives of this compound?
Yield optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve tert-butyl group incorporation .
- Catalysis : Use Pd(OAc)₂ or CuI for cross-coupling reactions at C3/C5 positions .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates high-purity intermediates .
Experimental Design Considerations
Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?
Q. What in vitro assays are suitable for evaluating kinase inhibition?
- Kinase-Glo® Luminescent Assay : Measures ATP depletion in kinase reactions .
- Radioisotope assays : Use ³²P-ATP to quantify substrate phosphorylation (e.g., for EGFR or CDK2) .
- Cellular assays : Monitor phosphorylation of downstream targets (e.g., ERK1/2 in cancer cell lines) .
Data Contradiction Analysis
Q. Why do some studies report low solubility despite hydrophilic substituents?
- Crystallinity : tert-Butyl groups may induce hydrophobic packing, reducing aqueous solubility despite polar substituents .
- Solution : Introduce sulfonate or PEG groups at C3 to improve solubility without compromising activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

